molecular formula C20H28O B12509169 3,4-Didehydro retinol

3,4-Didehydro retinol

Cat. No.: B12509169
M. Wt: 284.4 g/mol
InChI Key: XWCYDHJOKKGVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Didehydro retinol, also known as Vitamin A2, is an endogenous retinoid of significant interest in dermatological and metabolic research. This compound is a natural derivative of all-trans-retinol (Vitamin A1) and serves as a key precursor in the vitamin A2 pathway, leading to bioactive metabolites like 3,4-didehydroretinoic acid . Research indicates that the biosynthesis of 3,4-didehydroretinol from retinol is a specialized process predominantly carried out by human epidermal keratinocytes in a dose- and time-dependent manner, with studies showing that a significant portion of cell-bound retinol can be converted into the dehydro form . This pathway is critically influenced by the cellular environment and can be modulated by therapeutic retinoids like 13-cis-retinoic acid (isotretinoin), which is known to reduce dehydroretinol levels in human skin . The formation of 3,4-didehydroretinol is a distinctive characteristic of keratinocytes, as this activity is not observed to a significant extent in other skin cells like melanocytes or fibroblasts . The primary research applications for this compound include investigating the unique physiology of the vitamin A2 pathway, studying retinoid metabolism and signaling in human skin models, and exploring its role in cellular differentiation and proliferation. The compound is typically stored in cells in its esterified form . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCYDHJOKKGVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871554
Record name 3,4-Didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Precursor Pathways of 3,4 Didehydroretinol

Endogenous Formation from Retinol (B82714) (Vitamin A1)

The creation of 3,4-didehydroretinol within the body is a direct metabolic conversion from all-trans-retinol. nih.govnih.gov This process, known as 3,4-desaturation, introduces a double bond into the β-ionone ring of the retinol molecule.

Enzymatic Dehydrogenation Mechanisms

The conversion of retinol to 3,4-didehydroretinol is an enzymatic dehydrogenation reaction. This process is catalyzed by a specific class of enzymes that facilitate the removal of hydrogen atoms, leading to the formation of a new double bond.

The primary enzyme responsible for the 3,4-desaturation of retinol in humans is Cytochrome P450 27C1 (CYP27C1). nih.govwikipedia.org Initially considered an "orphan" enzyme with no known function, research has now firmly established its role as a retinoid 3,4-desaturase. wikipedia.orgresearchgate.net CYP27C1, a member of the cytochrome P450 superfamily, is a monooxygenase that utilizes molecular oxygen and electrons from a donor to carry out its catalytic activity. uniprot.org

The reaction catalyzed by CYP27C1 is as follows: all-trans-retinol + 2 reduced adrenodoxin (B1173346) + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O wikipedia.org

This enzyme exhibits a preference for all-trans-retinol as its substrate, although it can also desaturate all-trans-retinal (B13868) and all-trans-retinoic acid, but with lower efficiency. researchgate.netuniprot.org While the main reaction is desaturation, CYP27C1 also produces minor amounts of 3-hydroxy and 4-hydroxy-all-trans-retinol derivatives. uniprot.orgebi.ac.uk The catalytic efficiency (kcat/Km) of human CYP27C1 for all-trans-retinol is notably high for a mammalian P450 enzyme, underscoring that retinoids are its natural substrates. researchgate.net

While CYP27C1 is the principal enzyme identified for retinol 3,4-desaturation in humans, studies have suggested the possibility of other contributing enzymes. For instance, the inhibition of 3,4-didehydroretinol formation by substances like citral (B94496) and ketoconazole, which are known to interfere with oxidative metabolism of vitamin A, hints at the involvement of other oxidative enzymes. karger.com However, specific enzymes other than CYP27C1 that perform this function in mammals have not been definitively identified.

Cellular and Tissue-Specific Localization of 3,4-Didehydroretinol Biosynthesis

The production of 3,4-didehydroretinol is not ubiquitous throughout the body but is instead localized to specific cell types and tissues.

In mammals, the primary site of 3,4-didehydroretinol biosynthesis is the skin, specifically within epidermal keratinocytes. nih.govkarger.com Studies have demonstrated that cultured human keratinocytes can take up retinol and convert it into 3,4-didehydroretinol. nih.govebi.ac.uk This conversion is a dose- and time-dependent process. nih.gov The synthesis of 3,4-didehydroretinol appears to be more prominent in the less differentiated keratinocytes found in the basal and spinous layers of the epidermis. karger.com In fact, about 25% of the retinoids in human skin can be in the form of vitamin A2 (3,4-dehydroretinol). nih.gov

Interestingly, this 3,4-dehydrogenation pathway is not significantly active in other skin cells like epidermal melanocytes or dermal fibroblasts, suggesting that keratinocytes are the main cell type responsible for this conversion in human skin. nih.govglobalauthorid.com While keratinocytes are the primary site, some studies have shown that HeLa cells can also perform this conversion, albeit to a lesser extent, and this ability correlates with the expression of cellular retinoid-binding proteins. karger.com

In many cold-blooded vertebrates, including fish and amphibians, 3,4-didehydroretinal (the aldehyde form of 3,4-didehydroretinol) serves as a crucial visual chromophore. nih.gov The enzyme CYP27C1 is also responsible for the conversion of vitamin A1 to vitamin A2 in these animals. wikipedia.orgmaayanlab.cloud In species like zebrafish and lamprey, CYP27C1 is expressed in the retinal pigment epithelium of the eye. wikipedia.org This conversion allows for a "red-shift" in visual sensitivity, which is an adaptation to different light environments. maayanlab.cloud Freshwater fish, in particular, can have high concentrations of both retinol and 3,4-didehydroretinol. researchgate.net Studies on frog retinal pigment epithelium have shown the enzymatic esterification of both retinol and 3,4-didehydroretinol, indicating a competition between the two for the same active site, which further points to the active metabolism of vitamin A2 in these tissues. nih.gov

Data Tables

Table 1: Key Enzyme in 3,4-Didehydroretinol Biosynthesis

Enzyme NameGeneEC NumberPrimary SubstratePrimary ProductCellular Location
Cytochrome P450 27C1CYP27C11.14.19.53all-trans-retinolall-trans-3,4-didehydroretinolMitochondria

Table 2: Cellular and Tissue Localization of 3,4-Didehydroretinol Biosynthesis

OrganismPrimary TissuePrimary Cell TypeKey Enzyme
HumanSkinKeratinocytesCYP27C1
ZebrafishEyeRetinal Pigment EpitheliumCYP27C1
FrogEyeRetinal Pigment EpitheliumNot specified

Regulatory Factors Influencing Biosynthetic Rates in vitro and ex vivo

The biosynthesis of 3,4-didehydroretinol is a regulated process influenced by various factors, including cell type, culture conditions, and the presence of specific retinoids. In vitro studies using cultured human skin cells have been instrumental in elucidating these regulatory mechanisms.

Normal human epidermal keratinocytes in primary culture have demonstrated the ability to convert all-trans-retinol into 3,4-didehydroretinol in a manner that is dependent on both dose and time. nih.gov A significant portion of the retinol taken up by these cells is transformed into 3,4-didehydroretinol, which is then predominantly stored in its esterified form within the cells. nih.gov The rate of this conversion is notably affected by the culture environment. For instance, the formation of 3,4-didehydroretinol is significantly lower in keratinocytes grown in serum-free, low-calcium medium compared to those in serum-containing, high-calcium medium. nih.gov This suggests that components within the serum and calcium levels play a role in modulating the biosynthetic pathway.

Furthermore, the biosynthesis is subject to substrate inhibition, as evidenced by a reduced rate of formation when the culture medium is pre-incubated with an excess of unlabeled retinol. nih.gov The process is also influenced by other retinoids. The application of 13-cis-retinoic acid (isotretinoin), a drug known to decrease dehydroretinol levels in human skin, effectively blocks the synthesis of 3,4-didehydroretinol in cultured keratinocytes. nih.gov Conversely, all-trans-retinoic acid has been shown to regulate the metabolism of both retinol and 3,4-didehydroretinol in these cells. nih.gov Treatment with nanomolar concentrations of all-trans-retinoic acid leads to a decrease in the production of 3,4-didehydroretinoic acid and a reduction in the utilization of 3,4-didehydroretinyl esters, although it does not affect the synthesis of 3,4-didehydroretinol itself. nih.gov

The synthesis of 3,4-didehydroretinol appears to be cell-type specific. While robustly observed in keratinocytes, this metabolic pathway is not significantly active in human epidermal melanocytes or dermal fibroblasts in culture. nih.gov This points to keratinocytes as the primary cell type responsible for the formation of 3,4-didehydroretinol from retinol in human skin. nih.gov The stage of cellular differentiation also appears to be a factor, with the synthesis of 3,4-didehydroretinol occurring predominantly in the undifferentiated cells of the basal and spinous layers of the epidermis. researchgate.netebi.ac.uk The expression of cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP) has been correlated with the cell's capacity to accumulate 3,4-didehydroretinol, suggesting a role for these proteins in this metabolic pathway. ebi.ac.ukebi.ac.uk

The enzyme responsible for the 3,4-desaturation of retinol to form 3,4-didehydroretinol has been identified as a cytochrome P450 enzyme, CYP27C1. nih.govnih.govmdpi.com This mitochondrial enzyme catalyzes the desaturation of the 3-4 bond in the ionone (B8125255) ring of retinoids. nih.govmdpi.com

**Table 1: Regulatory Factors of 3,4-Didehydroretinol Biosynthesis *in vitro***

Regulatory Factor Effect on 3,4-Didehydroretinol Synthesis Cell Type/System
Substrate Concentration (Retinol) Dose-dependent increase; inhibited by excess substrate Human Keratinocytes
Culture Medium Higher in serum-containing, high-calcium medium Human Keratinocytes
13-cis-Retinoic Acid (Isotretinoin) Blocks biosynthesis Human Keratinocytes
all-trans-Retinoic Acid Decreases utilization of 3,4-didehydroretinyl esters and production of 3,4-didehydroretinoic acid Human Keratinocytes
Cellular Differentiation Predominantly in undifferentiated basal and spinous layer cells Human Epidermis
Cell Type Primarily in keratinocytes, not significant in melanocytes or fibroblasts Human Skin Cells
Retinoid-Binding Proteins (CRBP, CRABP) Correlated with accumulation capacity Human Keratinocytes, HeLa, Melanoma cells

Carotenoid Precursors and their Conversion to 3,4-Didehydroretinol

Pathways from Specific Xanthophylls and Carotenes

While 3,4-didehydroretinol (vitamin A2) is primarily synthesized from retinol (vitamin A1), certain carotenoids can also serve as precursors, particularly in non-mammalian species like fish. annualreviews.orgiupac.org In these animals, a variety of dietary carotenoids, including those with oxygen functions at the C-3 and C-4 positions of the β-ionone ring, can be converted to both retinol and 3,4-didehydroretinol. annualreviews.org

Feeding experiments in freshwater fish have demonstrated the conversion of several xanthophylls and carotenes into vitamin A derivatives. In guppies and platies, astaxanthin, canthaxanthin (B1668269), and isozeaxanthin (B1624502) have been shown to be converted to both retinol and 3,4-didehydroretinol. annualreviews.org Similarly, studies in rainbow trout have unequivocally shown the conversion of astaxanthin, canthaxanthin, and zeaxanthin (B1683548) into both vitamin A forms as they cross the intestinal wall. annualreviews.org In goldfish, radio-labelled β-carotene, zeaxanthin, lutein (B1675518), and canthaxanthin are all converted into both retinol and 3,4-didehydroretinol. annualreviews.org

The specific pathways can vary between species. In some freshwater fish, it is suggested that lutein may be a specific precursor for 3,4-didehydroretinol, with anhydrolutein (3',4'-didehydro-β,β-caroten-3-ol) acting as an intermediate. annualreviews.org This intermediate would then be cleaved to yield 3,4-didehydroretinol and 3-hydroxyretinol (B108295). annualreviews.org In other fish, such as trout, it is believed that carotenoids are first converted to β-carotene, which then serves as the common intermediate for the formation of retinol, which is subsequently converted to 3,4-didehydroretinol. annualreviews.org The specific activity of isolated retinol has been found to be consistently higher than that of 3,4-didehydroretinol, indicating that retinol is the direct precursor to 3,4-didehydroretinol in these cases. annualreviews.org

In mammals, the conversion of xanthophylls to vitamin A is less common. However, β-cryptoxanthin, a xanthophyll with one unsubstituted β-ionone ring, is recognized as a provitamin A carotenoid. oup.commdpi.com It can be cleaved to form retinol. oup.com The conversion of other xanthophylls like lutein and zeaxanthin to vitamin A in mammals is generally not considered to occur. uchicago.edu

Table 2: Conversion of Carotenoids to 3,4-Didehydroretinol in Different Species

Carotenoid Precursor Converted to 3,4-Didehydroretinol Species Proposed Intermediate(s)
Astaxanthin Yes Guppies, Platies, Rainbow Trout β-carotene, Retinol
Canthaxanthin Yes Guppies, Platies, Rainbow Trout, Goldfish β-carotene, Retinol
Zeaxanthin Yes Rainbow Trout, Goldfish β-carotene, Retinol
Lutein Yes Goldfish, some freshwater fish Anhydrolutein, Retinol
β-Carotene Yes Goldfish Retinol
β-Cryptoxanthin Indirectly (via retinol) Mammals Retinol

Mechanisms of Provitamin A Cleavage Leading to Didehydroretinoid Formation

The formation of 3,4-didehydroretinoids from provitamin A carotenoids is an indirect process that first involves the cleavage of the carotenoid to form retinal, followed by the conversion of retinol to 3,4-didehydroretinol. The primary mechanism for the conversion of provitamin A carotenoids, such as β-carotene, into vitamin A is through enzymatic cleavage in the intestine. abdominalkey.com

Two main pathways for carotenoid cleavage have been proposed: central cleavage and eccentric (or asymmetric) cleavage. nih.gov

Central Cleavage: This is the major pathway for vitamin A production from symmetric carotenoids like β-carotene. nih.govmdpi.com The enzyme β-carotene 15,15'-oxygenase (BCO1) catalyzes the oxidative cleavage of the central 15,15' double bond of β-carotene, yielding two molecules of all-trans-retinal. nih.govmdpi.comnih.gov BCO1 is a dioxygenase, incorporating oxygen atoms from molecular oxygen into its cleavage products. nih.gov This retinal is then reduced to retinol by retinal reductases. abdominalkey.com The resulting retinol can then be a substrate for the synthesis of 3,4-didehydroretinol, particularly in tissues like the skin where CYP27C1 is active. nih.govnih.govmdpi.com

Eccentric Cleavage: This pathway involves the cleavage of carotenoids at other double bonds besides the central one. The enzyme β-carotene 9',10'-oxygenase (BCO2) catalyzes the asymmetric cleavage of carotenoids at the 9',10' double bond. mdpi.comnih.gov For asymmetric provitamin A carotenoids like β-cryptoxanthin, a sequential cleavage mechanism involving both BCO2 and BCO1 has been proposed. BCO2 first cleaves the non-β-ionone ring side to produce β-apo-10'-carotenal, which is then cleaved by BCO1 to yield retinal. nih.govnih.gov This retinal can then be converted to retinol and subsequently to 3,4-didehydroretinol. Eccentric cleavage can also occur non-enzymatically and can lead to the formation of various β-apocarotenals. nih.gov

The regulation of these cleavage enzymes plays a crucial role in determining the amount of retinol available for subsequent conversion to 3,4-didehydroretinol. For example, retinoic acid has been shown to regulate the expression of BCO1. arvojournals.org

Metabolism and Biotransformations of 3,4 Didehydroretinol

Oxidative Pathways to Didehydroretinal and Didehydroretinoic Acid

The initial and rate-limiting step in the activation of 3,4-didehydroretinol is its oxidation to 3,4-didehydroretinal. This is followed by a further, irreversible oxidation to 3,4-didehydroretinoic acid (ddRA), the form that can regulate gene expression through nuclear receptors.

The conversion of 3,4-didehydroretinol to 3,4-didehydroretinal is a critical step in its metabolic pathway. This oxidation is catalyzed by a group of enzymes known as retinol (B82714) dehydrogenases (RDHs). wikipedia.org In humans, several members of the alcohol dehydrogenase (ADH) family exhibit retinol dehydrogenase activity and can metabolize various forms of retinol, including 3,4-didehydroretinol. nih.gov

Studies have shown that human skin keratinocytes can convert retinol to 3,4-didehydroretinol. nih.gov This conversion is significant as 3,4-didehydroretinol is a major metabolite of retinol in these cells. diva-portal.org The subsequent oxidation to 3,4-didehydroretinal is a necessary step for the synthesis of the biologically active 3,4-didehydroretinoic acid. diva-portal.orgsemanticscholar.org

Molecular docking studies have indicated that human alcohol dehydrogenase 4 (ADH4) is particularly well-suited to metabolize 3,4-didehydroretinol due to its wider active site, which can accommodate the more restrictive conformation of this molecule compared to retinol. nih.gov In fact, ADH4 shows high activity with 3,4-didehydroretinol, with catalytic constants comparable to those for all-trans-retinol. swisslipids.org Recombinant retinol dehydrogenase-4 (RoDH-4) has also been shown to oxidize 3,4-didehydroretinol to its corresponding aldehyde. researchgate.net

The enzyme CYP27C1, a cytochrome P450 enzyme, has also been identified as capable of catalyzing the 3,4-desaturation of retinoids, including the conversion of all-trans-retinol to all-trans-3,4-didehydroretinol. researchgate.netebi.ac.uk

Following its formation, 3,4-didehydroretinal is further oxidized to 3,4-didehydroretinoic acid (ddRA). This conversion is a key step as ddRA is a potent ligand for nuclear retinoic acid receptors (RARs), mediating the biological effects of vitamin A2. ebi.ac.uk This metabolic process has been observed in various cell types, including human keratinocytes and embryonic tissues of species like Xenopus laevis. ebi.ac.ukmdpi.com

Members of the alcohol dehydrogenase (ADH) family play a role in the oxidation of retinaldehydes to retinoic acids. wikipedia.org Specifically, human ADH1 and ADH4 are active with 3,4-didehydroretinal. swisslipids.orguvigo.gal These enzymes provide a metabolic pathway for the synthesis of 3,4-didehydroretinoic acid. uvigo.gal The catalytic efficiency (kcat/Km) of these enzymes is generally higher for the oxidation of the alcohol form (retinol) than the reduction of the aldehyde form (retinal), supporting a primary physiological role in the generation of retinoic acid. swisslipids.org

The irreversible oxidation of retinaldehydes to retinoic acids is primarily catalyzed by retinal dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily. uva.nl While specific studies focusing solely on the role of RALDHs in the conversion of 3,4-didehydroretinal are limited, it is presumed that these enzymes are involved, similar to their role in the oxidation of retinal to retinoic acid.

The aldo-keto reductase (AKR) superfamily comprises NAD(P)(H)-dependent oxidoreductases that metabolize a wide array of substrates, including retinoids. nih.govnih.gov While their primary role in retinoid metabolism is often the reduction of retinaldehydes to retinols, some members may participate in the oxidative pathway under specific conditions. However, their direct and significant contribution to the formation of 3,4-didehydroretinoic acid from 3,4-didehydroretinal is not as well-established as that of the ALDHs.

Conversion of 3,4-Didehydroretinal to 3,4-Didehydroretinoic Acid (ddRA)

Esterification and De-esterification of 3,4-Didehydroretinol

Similar to retinol, 3,4-didehydroretinol can be esterified with fatty acids to form 3,4-didehydroretinyl esters. This process is a mechanism for storage within cells.

The formation of 3,4-didehydroretinyl esters has been demonstrated in various tissues, including human skin and the retinal pigment epithelium of frogs. nih.govnih.gov In cultured human skin keratinocytes, a significant portion of newly synthesized 3,4-didehydroretinol is found in its esterified form. nih.gov

Studies using frog retinal pigment epithelium have shown that 3,4-didehydroretinol competes with retinol for the same active site for esterification, suggesting a common enzymatic pathway. nih.gov The esterification of 3,4-didehydroretinol results in the formation of compounds such as 3,4-didehydroretinyl palmitate. nih.gov The rate of this reaction is influenced by the concentration of retinol, further confirming the competitive nature of the esterification process. nih.gov

When administered orally to rats, 3,4-didehydroretinol acetate (B1210297) is converted to 3,4-didehydroretinyl esters. evitachem.comcambridge.org These esters represent the primary storage form of vitamin A2 in the liver. ebi.ac.uk

Table of Research Findings on 3,4-Didehydroretinol Metabolism:

Metabolic Process Enzyme(s) Involved Substrate Product Key Findings References
Oxidation Retinol Dehydrogenases (RDHs), Alcohol Dehydrogenase 4 (ADH4), Retinol Dehydrogenase-4 (RoDH-4)3,4-Didehydroretinol3,4-DidehydroretinalADH4 is well-suited for this conversion due to its wider active site. nih.govresearchgate.net
Oxidation Alcohol Dehydrogenase 1 (ADH1), Alcohol Dehydrogenase 4 (ADH4)3,4-Didehydroretinal3,4-Didehydroretinoic AcidProvides a pathway for the synthesis of the active form of vitamin A2. swisslipids.orguvigo.gal
Esterification Not specified (likely Lecithin:retinol acyltransferase - LRAT)3,4-Didehydroretinol3,4-Didehydroretinyl EstersCompetes with retinol for esterification; a storage mechanism. nih.govnih.gov

Enzymatic Control of Ester Hydrolysis and Mobilization

The mobilization of 3,4-didehydroretinol from its storage form, 3,4-didehydroretinyl esters, is a crucial step in its metabolic activation. This process is under enzymatic control, primarily through the action of retinyl ester hydrolases. Research indicates that the hydrolysis of these esters is a regulated process, influenced by the cellular retinoid status.

In cultured human epidermal keratinocytes, treatment with all-trans-retinoic acid has been shown to decrease the utilization of 3,4-didehydroretinyl esters. nih.gov This suggests a feedback mechanism where the presence of the biologically active form of vitamin A, retinoic acid, downregulates the mobilization of stored 3,4-didehydroretinol. The apo-Crbp1 to holo-Crbp1 ratio is believed to play a regulatory role in this process by inducing retinyl ester hydrolases, thereby controlling the flux of retinol. escholarship.org

Studies on the retinal pigment epithelium (RPE) of frogs have demonstrated competition between retinol and 3,4-didehydroretinol for esterification, implying that the same or similar enzymes are involved in the metabolism of both retinoids. nih.govnih.gov The hydrolysis of these esters would likely be subject to similar enzymatic control. While the primary focus of many studies has been on the esterification of retinol and 3,4-didehydroretinol, the enzymatic hydrolysis of the resulting esters is a critical and regulated step in making the alcohol form available for further metabolism to its active derivatives. google.comresearchgate.netresearchgate.net

Interaction with Cellular Retinoid-Binding Proteins

The intracellular transport and metabolism of 3,4-didehydroretinol and its derivatives are mediated by a class of small, soluble proteins known as cellular retinoid-binding proteins. These proteins, which include cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), play a pivotal role in solubilizing these hydrophobic compounds in the aqueous cytosolic environment, protecting them from non-specific degradation, and channeling them to specific metabolic enzymes and nuclear receptors. escholarship.orgnih.gov

The expression of these binding proteins has been correlated with the ability of cells to accumulate 3,4-didehydroretinol. ebi.ac.ukdiva-portal.org This suggests that CRBPs and CRABPs are integral to the metabolic pathway of 3,4-didehydroretinoids.

Binding Affinity to Cellular Retinol-Binding Proteins (CRBPs)

3,4-Didehydroretinol has been shown to bind with high affinity to several types of cellular retinol-binding proteins. This interaction is crucial for the intracellular processing of this retinoid. The binding affinities of 3,4-didehydroretinol to various CRBPs are comparable to that of all-trans-retinol, indicating that it is a physiological ligand for these proteins.

Cellular Retinol-Binding Protein (CRBP)LigandBinding Affinity (Kd)Species/System
CRBP Iall-trans-3,4-didehydroretinolHigh affinityMammalian
CRBP IIall-trans-3,4-didehydroretinolHigh affinityMammalian
CRBP IIIall-trans-3,4-didehydroretinolBinds wellHuman
ι-crystallin/CRBP3,4-didehydroretinol~1.6 nMGecko

This table summarizes the binding of 3,4-didehydroretinol to various CRBPs based on available research data. pnas.orgmrc.ac.uk

The binding of 3,4-didehydroretinol to CRBPs is a key step in its metabolism, facilitating its conversion to other forms. For instance, holo-CRBP-1 can directly transfer all-trans-retinol and retinaldehyde to the enzyme P450 27C1 for desaturation to their 3,4-dehydro forms. nih.gov

Influence on Cellular Retinoic Acid-Binding Proteins (CRABPs)

The oxidized metabolite of 3,4-didehydroretinol, 3,4-didehydroretinoic acid (ddRA), interacts with cellular retinoic acid-binding proteins (CRABPs). Similar to the binding of all-trans-retinoic acid (RA), ddRA binds with high affinity to both CRABP I and CRABP II. ebi.ac.uk This binding is thought to be important for regulating the intracellular concentration of free ddRA and for targeting it to specific metabolic pathways or nuclear receptors.

Research has shown that ddRA is equipotent to RA in binding to CRABPs. diva-portal.org This suggests that the cellular machinery for handling retinoic acid is also capable of processing its 3,4-didehydro counterpart.

Cellular Retinoic Acid-Binding Protein (CRABP)LigandRelative Binding Affinity
CRABP Iall-trans-3,4-didehydroretinoic acidSimilar to all-trans-retinoic acid
CRABP IIall-trans-3,4-didehydroretinoic acidSimilar to all-trans-retinoic acid

This table illustrates the relative binding affinity of 3,4-didehydroretinoic acid to CRABPs. ebi.ac.ukdiva-portal.org

The expression of CRABP II, in particular, has been correlated with the ability of cells to accumulate 3,4-didehydroretinol, further underscoring the role of these binding proteins in the 3,4-didehydroretinoid metabolic pathway. diva-portal.org

Impact of Ligand-Binding on Protein Function and Retinoid Fate

The binding of 3,4-didehydroretinoids to CRBPs and CRABPs has a profound impact on their subsequent metabolic fate and biological function. These binding proteins act as chaperones, guiding the retinoids through various intracellular processes.

Holo-CRBP, the complex of CRBP with its ligand, delivers 3,4-didehydroretinol to enzymes for esterification or oxidation. For example, CRBP1 channels retinol to lecithin:retinol acyltransferase (LRAT) for esterification and to retinol dehydrogenases for conversion to retinal. escholarship.org Similarly, it is expected to channel 3,4-didehydroretinol through these pathways. The binding to CRBPs also facilitates the transfer of retinoids to enzymes like cytochrome P450 27C1 for desaturation. nih.gov

CRABPs are involved in the catabolism of retinoic acid by channeling it to cytochrome P450 enzymes. escholarship.org It is plausible that they play a similar role in the degradation of 3,4-didehydroretinoic acid. Furthermore, CRABP II has been implicated in delivering retinoic acid to nuclear retinoic acid receptors (RARs), suggesting a role in mediating the genomic effects of these retinoids. escholarship.org Given the similar binding affinities, 3,4-didehydroretinoic acid is likely to follow a similar path.

Catabolic Pathways and Degradation of 3,4-Didehydroretinoids

The catabolism of 3,4-didehydroretinoids is an essential process for maintaining retinoid homeostasis. While the metabolic pathways are not as extensively characterized as those for all-trans-retinoids, evidence points to the involvement of cytochrome P450 (CYP) enzymes.

The enzyme cytochrome P450 27C1 (CYP27C1) has been identified as a key enzyme in the biosynthesis of 3,4-didehydroretinoids from all-trans-retinoids. ebi.ac.ukresearchgate.netnih.gov This enzyme catalyzes the 3,4-desaturation of retinol, retinal, and retinoic acid. wustl.edu

Interestingly, studies have shown that 3,4-didehydroretinoic acid (ddRA) is more resistant to P450-mediated catabolism compared to all-trans-retinoic acid (atRA). nih.govnih.gov While atRA is readily oxidized by P450 enzymes in human liver microsomes, no significant degradation of ddRA was observed under the same conditions. nih.govnih.gov This suggests that the 3,4-double bond may protect the molecule from oxidative degradation, potentially leading to a longer intracellular half-life compared to atRA.

The formation of 3,4-didehydroretinol can be inhibited by substances that interfere with the oxidative metabolism of vitamin A, such as citral (B94496) and ketoconazole, further implicating P450 enzymes in this pathway. ebi.ac.uk While the complete catabolic pathway of 3,4-didehydroretinoids is still under investigation, the available evidence points to a system that is closely related to, yet distinct from, the catabolism of other retinoids, with a notable resistance to certain oxidative processes.

Cellular and Molecular Biological Roles of 3,4 Didehydroretinol and Its Metabolites

Functional Significance in Visual Systems

The visual systems of many aquatic vertebrates have adapted to their specific light environments through the utilization of 3,4-didehydroretinol-based chromophores. This adaptation allows for enhanced light absorption in longer-wavelength, red-shifted aquatic habitats.

11-cis-3,4-Didehydroretinal as a Chromophore in Porphyropsin and Cyanopsin

The visual pigments responsible for detecting light are composed of an opsin protein covalently bound to a chromophore, typically a form of retinal. In many vertebrates, this chromophore is 11-cis-retinal (B22103) (vitamin A1 aldehyde). However, in numerous freshwater fish and amphibians, the chromophore is 11-cis-3,4-didehydroretinal (vitamin A2 aldehyde). nih.gov When 11-cis-3,4-didehydroretinal binds to an opsin, the resulting visual pigment is known as porphyropsin (in rods) or cyanopsin (in cones). nih.gov

The presence of the additional double bond in the 11-cis-3,4-didehydroretinal chromophore causes a bathochromic, or red-shift, in the maximal absorption spectrum (λmax) of the visual pigment compared to its rhodopsin (vitamin A1-based) counterpart. nih.govresearchgate.net This means that porphyropsins and cyanopsins are more sensitive to longer wavelengths of light. For instance, in goldfish, the rod visual pigment, porphyropsin, has its chromophore in the 11-cis configuration of 3,4-didehydroretinal. nih.gov The replacement of 11-cis-retinal with 11-cis-3,4-didehydroretinal in a visual pigment has four primary effects: it shifts the spectral absorption curve to longer wavelengths, broadens the spectral bandwidth of absorption, decreases the pigment's photosensitivity, and increases thermal noise. nih.govwustl.edu

Table 1: Comparison of Visual Pigments Based on Vitamin A1 and Vitamin A2

Feature Rhodopsin (Vitamin A1-based) Porphyropsin (Vitamin A2-based)
Chromophore 11-cis-retinal 11-cis-3,4-didehydroretinal
Spectral Sensitivity Peaked at shorter wavelengths (blue-green) Peaked at longer wavelengths (red-shifted) nih.gov
Associated Environment Marine or terrestrial environments with broad-spectrum light Freshwater, turbid aquatic habitats with red-shifted light nih.govresearchgate.net

Adaptation to Specific Light Environments in Aquatic Organisms

The ability to utilize 3,4-didehydroretinal as a chromophore is a significant adaptation for aquatic organisms living in environments where the ambient light is shifted towards longer wavelengths. nih.govresearchgate.net This is common in freshwater habitats such as rivers and lakes, where dissolved organic matter and suspended particles absorb and scatter shorter wavelengths of light, resulting in a red-shifted light environment. researchgate.nethfsp.org By employing porphyropsins and cyanopsins, these animals can more effectively detect the available light, enhancing their visual capabilities for tasks such as foraging, predator avoidance, and communication.

The conversion of vitamin A1 to vitamin A2 is catalyzed by the enzyme Cyp27c1. nih.govhfsp.orgphotonics.com The expression of this enzyme can be regulated, allowing some species to dynamically alter the ratio of vitamin A1 and vitamin A2 in their retinas. This provides a mechanism for sensory plasticity, enabling the visual system to attune to changes in the light environment. nih.govresearchgate.net For example, some fish species can adjust their visual pigment composition seasonally or during migration between different aquatic habitats. hfsp.org This chromophore exchange allows for a continuous tuning of the maximal absorption wavelength (λmax) on a physiological timescale. nih.govwustl.edu

Evolutionary Aspects of Visual Pigment Switching

The evolution of vertebrate vision involved the development of distinct classes of opsin genes, allowing for color discrimination. nih.govnih.gov The ability to switch between vitamin A1 and vitamin A2-based chromophores adds another layer of adaptability to the visual system. The use of vitamin A2-based pigments is widespread among fishes, amphibians, aquatic reptiles, and lampreys. nih.gov

The evolution of the enzyme Cyp27c1, which facilitates the conversion of vitamin A1 to vitamin A2, was a key event in the adaptation of aquatic vertebrates to their diverse light environments. hfsp.orgphotonics.com The genetic toolkit for vision in many vertebrates includes the potential to express different opsins and to utilize different chromophores, providing a flexible system for adapting to various photic conditions. wustl.edunih.gov The diversification of visual pigments through both opsin evolution and chromophore exchange has been a significant driver in the evolutionary success of vertebrates in a wide range of ecological niches. nih.govucsd.edu

Morphogenetic Activity and Developmental Regulation

Beyond its role in vision, metabolites of 3,4-didehydroretinol are also potent signaling molecules during embryonic development, influencing cell fate and tissue patterning.

3,4-Didehydroretinoic Acid as an Endogenous Morphogen

3,4-didehydroretinoic acid, a metabolite of 3,4-didehydroretinol, has been identified as an endogenous morphogen in vertebrate development. nih.gov A morphogen is a substance that governs the pattern of tissue development and the positions of the various specialized cell types within a tissue. Evidence for the morphogenetic role of 3,4-didehydroretinoic acid comes from studies on the developing chick limb bud. nih.govbiologists.com

In the chick embryo, 3,4-didehydroretinoic acid is generated in situ from retinol (B82714) through a 3,4-didehydroretinol intermediate. nih.gov Research has shown that the application of all-trans-3,4-didehydroretinoic acid to the anterior margin of the chick wing bud can induce a duplication of the digit pattern, similar to the effect of all-trans-retinoic acid. nih.gov In fact, studies have demonstrated that 3,4-didehydroretinoic acid and retinoic acid are equipotent in causing these digit duplications, suggesting that there are at least two endogenous retinoids with morphogenetic properties in the chick limb. nih.gov

Table 2: Endogenous Retinoids with Morphogenetic Activity in Chick Limb Bud

Compound Precursor Observed Effect
All-trans-retinoic acid Retinol (Vitamin A1) Induces digit pattern duplication when applied to the anterior limb bud nih.gov
All-trans-3,4-didehydroretinoic acid 3,4-Didehydroretinol (Vitamin A2) Induces digit pattern duplication, equipotent to retinoic acid nih.gov

Modulation of Gene Expression in Embryonic Development (e.g., Chick Limb Bud)

The morphogenetic effects of 3,4-didehydroretinoic acid are mediated through its ability to modulate the expression of specific genes involved in developmental patterning. Like retinoic acid, 3,4-didehydroretinoic acid is thought to exert its effects by binding to and activating nuclear retinoid receptors, which in turn regulate the transcription of target genes. nih.gov

In the developing chick limb bud, the synthesis of 3,4-didehydroretinoic acid has been demonstrated, with the posterior half of the limb bud synthesizing it at a higher rate than the anterior half. nih.gov The inhibition of its synthesis leads to a downregulation of key developmental genes such as Sonic hedgehog (Shh) and Fibroblast growth factor-4 (Fgf-4), while the expression of Fibroblast growth factor-8 (Fgf-8) is initially unaffected. nih.gov The expression of Shh and Fgf-4 remains dependent on the continued synthesis of retinoic acid and its derivatives within the limb bud. nih.gov This indicates that 3,4-didehydroretinoic acid, in conjunction with other signaling molecules, is crucial for the proper induction and outgrowth of the limb bud. nih.gov Furthermore, studies have shown that all-trans-3,4-didehydroretinoic acid is as effective as all-trans-retinoic acid in supporting the survival and differentiation of embryonic chick sympathetic neurons and in increasing the expression of the retinoid-responsive gene RARbeta2. nih.gov

Influence on Neural Patterning and Central Nervous System Development

The metabolism of 3,4-didehydroretinol to its active form, all-trans-3,4-didehydroretinoic acid (at-ddRA), is a crucial step in its biological function within the developing nervous system. Research has shown that at-ddRA is a biologically significant retinoid in the embryonic development of avian species. nih.gov

Studies on chick embryos have demonstrated that at-ddRA is as effective as all-trans-retinoic acid (atRA) in promoting the survival and differentiation of sympathetic neurons. nih.gov This activity is associated with an increase in the expression of the retinoid-responsive gene RARbeta2, suggesting a mechanism of action mediated through nuclear retinoid receptors. nih.gov The binding affinity of at-ddRA to the chick retinoic acid receptor beta 2 (RARβ2) is comparable to that of atRA. nih.gov

In Xenopus embryos, exposure to all-trans-3,4-didehydroretinol has been observed to cause developmental abnormalities, primarily affecting the posterior regions of the embryo. These dysmorphogenic effects are believed to stem from the conversion of the precursor, all-trans-3,4-didehydroretinol, into its more potent, biologically active acid form. ebi.ac.uk The presence of 3,4-didehydroretinol has also been detected in human embryonic and fetal tissues, indicating a potential role in human development.

While the broader role of retinoic acid in patterning the central nervous system is well-established, including its influence on the anterior-posterior axis and hindbrain development, the specific contributions of 3,4-didehydroretinol and its metabolites to these intricate processes are still an area of active investigation. nih.govuci.edu The differential expression and activity of enzymes that synthesize and degrade retinoids, including the potential for 3,4-didehydroretinoid-specific pathways, likely contribute to the precise spatial and temporal gradients of retinoid signaling required for normal neural tube development and patterning. nih.gov

Role in Cell Differentiation and Proliferation Processes

The influence of 3,4-didehydroretinol extends to the fundamental cellular processes of differentiation and proliferation, with particularly well-documented effects in skin cells.

Regulation of Keratinocyte Biology and Skin Homeostasis

Human epidermal keratinocytes are a primary site for the metabolism of retinol to 3,4-didehydroretinol. pnas.org This conversion is a significant metabolic pathway in the skin and is intricately linked to the differentiation state of these cells. The synthesis of 3,4-didehydroretinol is more prominent in the less differentiated keratinocytes found in the basal and spinous layers of the epidermis. nih.gov

The table below summarizes the effects of different conditions on 3,4-didehydroretinol metabolism in human keratinocytes.

ConditionEffect on 3,4-Didehydroretinol MetabolismReference
Treatment with all-trans-retinoic acidDecreased utilization of 3,4-didehydroretinyl esters and decreased production of 3,4-didehydroretinoic acid. nih.gov
Undifferentiated state (basal and spinous layers)Predominant site of 3,4-didehydroretinol synthesis. nih.gov

Effects on Other Cell Lines and Model Systems

Beyond keratinocytes, the metabolism of retinol to 3,4-didehydroretinol has been observed in other human cell lines, including HeLa (cervical cancer) cells and melanoma cells. ebi.ac.uk The concentration of 3,4-didehydroretinol in these cells is generally lower than that found in keratinocytes. ebi.ac.uk

While the conversion to 3,4-didehydroretinol occurs in these cell lines, the specific functional consequences on their proliferation and differentiation are not as extensively characterized as in keratinocytes. Studies on human melanoma cell lines have shown that various retinoids, including derivatives of retinoic acid, can inhibit cellular proliferation and stimulate differentiation, as indicated by increased tyrosinase activity. escholarship.org However, the direct and unique role of 3,4-didehydroretinol in these processes requires further investigation. The ability of 3,4-didehydroretinol to support growth has been demonstrated in rat models, where it showed comparable or even slightly higher bioactivity compared to retinol in some studies. nih.govnih.gov

The table below presents a summary of cell lines and model systems where the metabolism or effects of 3,4-didehydroretinol have been studied.

Cell Line / Model SystemObservationReference
Human HeLa CellsCapable of converting retinol to 3,4-didehydroretinol. ebi.ac.uk
Human Melanoma CellsCapable of converting retinol to 3,4-didehydroretinol; retinoids can inhibit proliferation and stimulate differentiation. ebi.ac.ukescholarship.org
Rat3,4-Didehydroretinol supports growth. nih.govnih.gov

Nuclear Receptor Interactions and Transcriptional Regulation

The biological effects of 3,4-didehydroretinol's metabolites are primarily mediated through their interaction with nuclear receptors, which act as ligand-activated transcription factors to regulate gene expression.

Agonistic Activity of 3,4-Didehydroretinoic Acid towards Retinoic Acid Receptors (RARs)

All-trans-3,4-didehydroretinoic acid (at-ddRA) demonstrates significant agonistic activity towards Retinoic Acid Receptors (RARs), which are key mediators of retinoid signaling. Studies have shown that at-ddRA binds to RARα, RARβ, and RARγ with an affinity that is comparable to that of all-trans-retinoic acid (atRA). nih.gov

This binding translates into potent transcriptional activation. In cell-based assays, at-ddRA induces RAR-mediated transcription to a similar extent as atRA across a range of concentrations. nih.gov The equipotent nature of at-ddRA and atRA in activating RARs underscores its importance as a biologically active retinoid.

The table below provides a comparison of the half-maximal effective concentrations (EC50) for the activation of RAR isotypes by various retinoids, illustrating the relative potency of these compounds.

RetinoidRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Reference
9-cis-Retinoic Acid1317358 nih.gov
4-oxo-Retinoic Acid33889 nih.gov
All-trans-Retinoic Acid (ATRA)16992 nih.gov
All-trans-3,4-Didehydroretinoic Acid (at-ddRA)Similar to ATRASimilar to ATRASimilar to ATRA nih.gov

Potential Interaction with Retinoid X Receptors (RXRs)

The interaction of 3,4-didehydroretinoids with the Retinoid X Receptors (RXRs), another crucial family of nuclear receptors in retinoid signaling, is more nuanced and isomer-specific. While all-trans-3,4-didehydroretinoic acid (t-ddRA) does not appear to interact with RXRs, its 9-cis isomer (9-cis-ddRA) has been shown to effectively compete for binding to these receptors. pnas.org This is in contrast to the broader binding of both all-trans and 9-cis isomers of retinoic acid to RARs.

Interestingly, one study found that all-trans-3,4-didehydroretinoic acid (DDRA) exhibited a higher affinity for RXRα than all-trans-retinoic acid. nih.gov This same study also reported that DDRA produced a two- to three-fold higher activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers compared to RA. nih.gov The ability of certain isomers of 3,4-didehydroretinoic acid to activate RXRs suggests that the metabolic pathway leading to this compound could play a role in modulating the diverse signaling cascades in which RXRs participate, often as heterodimeric partners with other nuclear receptors.

The binding affinities (Kd) of various retinoids to RXR isoforms are presented in the table below.

RetinoidRXRα Kd (nM)RXRβ Kd (nM)RXRγ Kd (nM)Reference
9-cis-Retinoic Acid15.718.314.1 pnas.org
all-trans-Retinoic AcidNo significant bindingNo significant bindingNo significant binding pnas.org
all-trans-3,4-Didehydroretinoic AcidNo interactionNot specifiedNot specified pnas.org
9-cis-3,4-Didehydroretinoic AcidCompetes effectivelyCompetes effectivelyCompetes effectively pnas.org

Differential Gene Regulation Compared to All-trans-Retinoic Acid

The biological effects of 3,4-didehydroretinol are mediated through its active metabolite, all-trans-3,4-didehydroretinoic acid (at-ddRA). Like all-trans-retinoic acid (atRA), at-ddRA exerts its effects on gene expression by binding to and activating nuclear retinoid receptors. These receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are ligand-activated transcription factors that regulate the expression of specific target genes. While both atRA and at-ddRA can activate these receptors, differences in their binding affinities and the subsequent activation of receptor complexes lead to differential regulation of gene expression.

Research has demonstrated that at-ddRA binds to the three subtypes of RARs (α, β, and γ) with an affinity comparable to that of atRA. nih.gov This suggests that many of the genes regulated by atRA are likely to be similarly affected by at-ddRA. For instance, in developing chick sympathetic neurons, at-ddRA was shown to be as effective as atRA in supporting neuronal survival and differentiation. nih.gov Furthermore, both retinoids were found to increase the expression of the retinoid-responsive gene, RARβ2, in these cells. nih.gov This indicates a significant overlap in the gene regulatory profiles of these two compounds, particularly for genes with retinoic acid response elements (RAREs) that are primarily activated by RAR/RXR heterodimers.

Despite these similarities, key differences in receptor activation and subsequent gene regulation have been identified. A notable distinction lies in their interaction with RXRα. Studies have revealed that at-ddRA exhibits a higher affinity for RXRα compared to atRA. nih.gov This differential binding affinity translates into a more potent activation of transcriptional pathways mediated by RXRα. Specifically, at-ddRA has been shown to produce a two- to three-fold greater activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers when compared to atRA. nih.gov This enhanced activation of RXR-mediated pathways suggests that at-ddRA may uniquely or more strongly regulate a subset of genes that are preferentially controlled by these specific receptor dimers.

The differential activation of receptor subtypes by at-ddRA and atRA has significant implications for cellular processes. For example, in human skin, a tissue highly responsive to retinoids, the presence and activity of both atRA and at-ddRA could lead to a broader and more complex regulation of gene expression than either compound could achieve alone. nih.gov The metabolism of retinol to 3,4-didehydroretinol and its subsequent conversion to at-ddRA may represent a mechanism to fine-tune retinoid signaling in specific tissues. ebi.ac.uk

While the differential activation of RAR and RXR subtypes provides a molecular basis for distinct gene regulatory profiles, comprehensive comparative transcriptomic studies, such as microarray or RNA-sequencing analyses, directly comparing the global gene expression changes induced by at-ddRA versus atRA are not extensively available in the public domain. Such studies would be invaluable for identifying specific genes and pathways that are uniquely or preferentially regulated by 3,4-didehydroretinol and its metabolites.

Table of Research Findings on Differential Receptor Activation

Receptor/DimerLigandComparative FindingReference
RARα, RARβ, RARγat-ddRA vs. atRABinds with the same affinity as atRA. nih.gov
RXRαat-ddRA vs. atRAShows higher affinity than atRA. nih.gov
RARα-mediated transcriptionat-ddRA vs. atRAInduced to the same magnitude as atRA. nih.gov
RXRα homodimer-mediated transcriptionat-ddRA vs. atRAProduces a 2- to 3-fold higher activation than atRA. nih.gov
RARβ-RXRα heterodimer-mediated transcriptionat-ddRA vs. atRAProduces a 2- to 3-fold higher activation than atRA. nih.gov
RARβ2 gene expression (chick neurons)at-ddRA vs. atRAIncreased by both retinoids to a similar extent. nih.gov

Analytical Methodologies for 3,4 Didehydroretinol Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods form the cornerstone of retinoid analysis, enabling the separation of complex mixtures into individual components for subsequent quantification. High-performance liquid chromatography (HPLC) is the most widely used technique in this domain.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) photodiode array detector is a robust and common method for the quantification of 3,4-didehydroretinol. cirad.fr This technique leverages the inherent property of retinoids, including 3,4-didehydroretinol, to absorb light in the UV spectrum due to their conjugated double-bond system. pageplace.de The wavelength of maximum absorbance (λmax) for 3,4-didehydroretinol in ethanol (B145695) is approximately 351 nm.

In practice, chromatograms are recorded at specific wavelengths to maximize sensitivity and selectivity. For instance, in the analysis of fish tissues, chromatograms for 3,4-didehydroretinol have been recorded at 325 nm. cirad.fr In other studies involving goldfish tissues, detection was set at 340 nm. nih.gov The choice of wavelength can be optimized based on the specific retinoid profile of the sample and the mobile phase used. Quantification is typically achieved by comparing the integrated peak area of the analyte to that of authentic standards run under the same conditions. nih.gov

ParameterHPLC Condition 1HPLC Condition 2
Column Polymeric C30 (4.6 mm i.d. × 250 mm, 5 μm)Silica (B1680970) (Ultrasphere, 5 μm)
Mobile Phase Gradient of Methanol:Water, Ethyl acetate (B1210297):Methanol:Water, and Ethyl acetateIsocratic: 10% dioxane in n-hexane (for alcohols) or 12% diethyl ether in n-hexane (for aldehydes)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV-Vis Photodiode Array at 325 nmUV at 340 nm
Reference cirad.fr nih.gov

This table presents examples of HPLC conditions used for the analysis of 3,4-didehydroretinol.

A critical challenge in the analysis of 3,4-didehydroretinol is its separation from a complex mixture of other structurally similar retinoids, most notably retinol (B82714) (Vitamin A1) and their various isomers and esters. cirad.frnih.gov The dehydroretinoids, including 3,4-didehydroretinol, are slightly more polar than their retinol counterparts. pageplace.de This subtle difference in polarity is exploited in chromatographic separations. In reversed-phase HPLC, the more polar 3,4-didehydroretinol typically elutes slightly earlier than retinol. pageplace.de Conversely, in normal-phase or adsorption chromatography, it elutes slightly later. pageplace.de

Successful method development has led to the clear separation of these compounds. For example, using a polymeric C30 column with a gradient mobile phase consisting of methanol, water, and ethyl acetate, researchers have achieved distinct separation of retinyl palmitate, retinol, and 3,4-didehydroretinol. cirad.fr Similarly, the use of silica columns with eluents like n-hexane containing small amounts of dioxane or diethyl ether has been shown to completely separate authentic all-trans retinyl and 3,4-didehydroretinyl palmitates, their corresponding aldehydes, and the alcohols (retinol and 3,4-didehydroretinol). nih.gov

To ensure the accuracy and precision of quantitative analysis, especially in complex biological samples, an internal standard is often incorporated into the analytical workflow. The internal standard helps to correct for variations in extraction efficiency and injection volume. A compound that is structurally similar to the analyte but not naturally present in the sample is ideal.

For retinoid analysis, a synthesized β-apo-carotenol, referred to as C23 alcohol, has been successfully used as an internal standard for the analysis of serum and various tissues. nih.gov In some study protocols, 3,4-didehydroretinyl acetate is administered orally as a tracer to assess vitamin A status, where its appearance in the blood as 3,4-didehydroretinol is measured. clinicaltrials.govresearchgate.net While 3,4-didehydroretinyl acetate itself is primarily used as a dosing agent in these contexts, the principle of using a related, non-endogenous compound highlights the strategy for accurate quantification.

Mass Spectrometry-Based Approaches

While HPLC-UV provides reliable quantification, mass spectrometry (MS) offers unparalleled specificity and sensitivity, making it an indispensable tool for retinoid research. pageplace.de It is particularly valuable for confirming the identity of compounds and for elucidating the structures of novel metabolites.

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a frontline technique for retinoid analysis. pageplace.denasa.gov This method combines the powerful separation capabilities of HPLC with the precise mass detection of MS. Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used interfaces. pageplace.denasa.gov

LC-MS allows for highly specific detection by monitoring for the exact mass-to-charge ratio (m/z) of the target molecule. For more complex analyses, tandem mass spectrometry (MS/MS or MSn) can be employed. nasa.govresearchgate.net In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of 3,4-didehydroretinol) is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that serves as a molecular fingerprint, greatly enhancing the confidence of identification, especially at low concentrations in intricate biological matrices. nasa.gov This approach has been detailed for the analysis of a standard mixture of retinoids, including didehydroretinoic acid, a related metabolite. researchgate.net

TechniqueIonization SourceScan ModeKey ApplicationReference
HPLC/MSn Atmospheric Pressure Chemical Ionization (APCI)Product Ion ScanHigh specificity and sensitivity for retinoid quantification nasa.gov
LC-MS Electrospray (ESI) / APCIFull Scan / Selected Ion MonitoringGeneral identification and quantification of retinoids and carotenoids pageplace.de
LC-MS Not SpecifiedNot SpecifiedCharacterization of synthesized retinoid derivatives researchgate.net

This table summarizes various LC-MS approaches used in retinoid research.

For the definitive structural elucidation of unknown metabolites of 3,4-didehydroretinol, high-resolution mass spectrometry (HRMS) is the method of choice. nih.govspringernature.com Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy, allowing for the determination of the elemental composition of a molecule from its exact mass. nih.govnih.gov

This capability is crucial when identifying novel metabolites where authentic standards are not available. By comparing the elemental composition of a potential metabolite to the parent compound (3,4-didehydroretinol), researchers can infer the nature of the metabolic transformation (e.g., oxidation, hydroxylation). HRMS has been successfully applied to identify and quantify retinyl ester species in biological samples and to map the spatial distribution of retinoid metabolites within tissues like the retina. nih.govnih.gov

Isotope-Labeling Strategies for Metabolic Flux Analysis

Isotope-labeling is a important technique for tracing the metabolic fate of molecules within biological systems. In the context of 3,4-didehydroretinol research, this involves using isotopically labeled precursors, such as tritium-labeled retinol ([³H]retinol), to follow its conversion and subsequent metabolic pathways.

Metabolic flux analysis (MFA) is a method used to quantify the rates of metabolic reactions in a biological system. nih.gov By introducing stable isotope-labeled compounds (tracers) into a system, researchers can track the flow of atoms through metabolic pathways. nih.govnih.govmdpi.com This provides detailed insights into the dynamic behavior of metabolic networks. mdpi.com

In studies involving 3,4-didehydroretinol, researchers have used tritium-labeled all-trans-retinol ([11,12-³H]all-trans-retinol) to investigate its uptake and transformation into 3,4-didehydroretinol in cultured human skin cells. nih.govnih.gov For instance, normal human epidermal keratinocytes in primary culture were shown to incorporate this labeled retinol from the growth medium and convert it into 3,4-didehydroretinol. nih.govnih.gov This conversion was observed to be dependent on both dose and time. nih.govnih.gov

Similarly, the bioconversion of [³H]retinol to [³H]3,4-didehydroretinol has been compared across various human cell lines, including primary keratinocytes, cervical carcinoma (HeLa) cells, and melanoma (JKM86-4) cells. nih.gov The appearance of [³H]3,4-didehydroretinol was rapid in human keratinocytes and also occurred, though to a lesser extent, in HeLa and melanoma cells. nih.govebi.ac.uk

These isotope-labeling experiments are crucial for understanding the kinetics and regulation of the metabolic pathway that produces 3,4-didehydroretinol. They allow for the quantitative analysis of conversion rates and the identification of factors that may influence this process.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of 3,4-didehydroretinol.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for separating and quantifying 3,4-didehydroretinol from complex biological matrices. nih.govresearchgate.net Reversed-phase HPLC with a C18 column is commonly used. iarc.fr Detection is typically achieved using a UV-visible spectrophotometer, with the maximum absorbance (λmax) for 3,4-didehydroretinol in ethanol being around 350 nm. iarc.frbioone.org This method has been successfully employed to measure concentrations of 3,4-didehydroretinol in various tissues and cell extracts. nih.govresearchgate.net For instance, HPLC was used to identify 3,4-didehydroretinol as the main neutral metabolite of retinol in cultured keratinocytes. nih.gov

UV-Visible Spectroscopy: This technique is used to identify and quantify retinoids based on their characteristic absorption spectra. pnas.org The complex of all-trans-3,4-didehydroretinol with cellular retinol-binding protein (CRBP) III produces a distinct UV-visible absorption spectrum, confirming the binding and formation of a stable complex. pnas.org

Mass Spectrometry (MS): While not extensively detailed in the provided context for 3,4-didehydroretinol specifically, MS is a powerful tool often coupled with HPLC (LC-MS) for the definitive identification and quantification of metabolites. It provides information on the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for structural elucidation, providing detailed information about the chemical environment of atoms within a molecule.

In vitro and Ex vivo Experimental Models

A variety of in vitro and ex vivo models are utilized to study the biosynthesis, metabolism, tissue distribution, and metabolic fate of 3,4-didehydroretinol.

Cell Culture Systems for Studying Biosynthesis and Metabolism (e.g., Keratinocytes, Melanoma Cells)

Cell culture systems provide a controlled environment to investigate the cellular and molecular mechanisms of 3,4-didehydroretinol metabolism.

Human Keratinocytes: These are the primary cell type used to study the biosynthesis of 3,4-didehydroretinol from retinol. nih.govnih.gov Studies have shown that normal human epidermal keratinocytes in primary culture can convert retinol to 3,4-didehydroretinol. nih.govnih.gov The rate of this conversion is influenced by culture conditions, such as the presence of serum and calcium concentration. nih.govnih.gov For example, the formation of 3,4-didehydroretinol was significantly lower in keratinocytes grown in serum-free, low-calcium medium. nih.govnih.gov Furthermore, the therapeutic retinoid isotretinoin (B22099) has been shown to block the biosynthesis of this metabolite in cultured keratinocytes. nih.govnih.gov

Melanoma Cells and Other Cell Lines: The metabolism of vitamin A to 3,4-didehydroretinol has also been demonstrated in human melanoma cells and HeLa cells. nih.gov A comparison of different cell lines revealed that while human keratinocytes have the highest capacity to produce 3,4-didehydroretinol, melanoma cells and HeLa cells also exhibit this metabolic pathway, albeit to a lesser extent. nih.govmedicaljournals.se The ability of these cells to accumulate 3,4-didehydroretinol has been correlated with the expression of cellular retinoid-binding proteins. nih.gov

Table 1: Conversion of [³H]Retinol to [³H]3,4-Didehydroretinol in Different Cell Lines

Cell TypeConversion to [³H]3,4-DidehydroretinolReference
Human KeratinocytesHigh nih.govmedicaljournals.se
HeLa CellsModerate nih.govmedicaljournals.se
Melanoma CellsLow nih.govmedicaljournals.se
Monkey Kidney Epithelium (CV-1)Not Detected nih.gov
Murine Teratocarcinoma (F9)Not Detected nih.gov

Organotypic Cultures and Tissue Explants

Organotypic cultures and tissue explants offer a more complex, three-dimensional model that better recapitulates the in vivo environment compared to monolayer cell cultures.

Organ-Cultured Human Skin: Studies using organ-cultured human skin have demonstrated the biosynthesis of 3,4-didehydroretinol and its fatty acyl esters from retinol. nih.gov This ex vivo model allows for the investigation of metabolic processes within the context of the entire skin tissue architecture. nih.govresearchgate.net For instance, when [³H]retinol was added to organ-cultured human breast skin, the radioactive compounds that appeared in the epidermis included retinyl esters, retinol, 3,4-didehydroretinyl esters, and 3,4-didehydroretinol, in order of abundance. researchgate.net

Comparative and Evolutionary Biochemistry of 3,4 Didehydroretinol

Interspecies Variations in 3,4-Didehydroretinoid Profiles and Metabolism

The presence and concentration of 3,4-didehydroretinoids are not uniform among vertebrates, with notable differences observed between aquatic and terrestrial species, as well as during specific developmental transitions.

Differences Between Freshwater and Marine Fish Species

A primary distinction in vitamin A metabolism is seen between freshwater and marine fish. Freshwater fish often possess a higher proportion of 3,4-didehydroretinol (vitamin A2) compared to retinol (B82714) (vitamin A1), whereas marine fish predominantly utilize retinol. oup.comoup.com This difference is largely attributed to their respective diets. ebi.ac.uk For instance, carnivorous freshwater fish tend to have a higher ratio of ddR to retinol than omnivorous species. oup.com The conversion of retinol to ddR is a key metabolic process in these species. oup.com In some cases, the concentration of ddR in the liver of freshwater fish can be substantially higher than that of retinol, even when the dietary intake of ddR is lower than retinol. ebi.ac.uk This suggests a significant capacity for biosynthesis of ddR from retinol in these animals.

Mammals that consume freshwater fish also reflect this dietary pattern, accumulating significant levels of ddR in their tissues. oup.comoup.com Studies on mink and seals have shown that their tissue levels of vitamin A1 and A2 mirror the composition of their fish-based diets. ebi.ac.uknih.gov Freshwater seals have been found to have much lower levels of vitamin A1 but higher levels of vitamin A2 compared to their marine counterparts. ebi.ac.uk

Amphibian Metamorphosis and Retinoid Switching

Amphibians exhibit a remarkable shift in retinoid usage during their life cycle, particularly during metamorphosis. Many amphibian tadpoles, living in freshwater environments, utilize 11-cis-3,4-didehydroretinal as the chromophore in their visual pigments. nih.gov This is a key component of porphyropsin, the visual pigment adapted to the red-shifted light of freshwater habitats. nih.gov As they undergo metamorphosis into terrestrial adults, there is a switch to 11-cis-retinal (B22103), the chromophore for rhodopsin. nih.gov This transition involves the conversion of ddR to retinol. ebi.ac.uk

For example, in the Xenopus laevis tadpole, 11-cis and all-trans 3,4-didehydroretinol have been identified in the tail fin melanophores, suggesting a role for these compounds in light-sensitive processes beyond vision. bioone.org The conversion of retinol to 3,4-didehydroretinol has been demonstrated in bullfrog tadpoles. ebi.ac.uk This dynamic regulation of retinoid profiles highlights the adaptive significance of ddR in the context of changing environmental light conditions and developmental stages.

Mammalian Occurrence and Specialized Roles

While ddR is most prominently associated with freshwater aquatic life, it is also found in mammals, primarily through dietary intake of freshwater fish. ebi.ac.ukoup.com In mammals consuming such diets, ddR can be a major form of vitamin A in tissues like the liver. oup.com For example, mink fed a diet of freshwater smelt show significant plasma concentrations of ddR esters. nih.gov

Furthermore, there is evidence of endogenous biosynthesis of ddR in certain mammalian tissues. Human skin keratinocytes can convert retinol to 3,4-didehydroretinol. nih.gov This conversion is a significant metabolic pathway in these cells, with the resulting ddR being predominantly esterified and stored within the cells. nih.gov The rate of this conversion can be influenced by factors such as cell differentiation and the presence of other retinoids. nih.gov The ability to synthesize ddR is not universal across all human cell types; it is notably absent or significantly lower in epidermal melanocytes and dermal fibroblasts. nih.gov This suggests a specialized role for ddR in human skin. Research also indicates the potential presence of ddR in human embryos and fetuses. ebi.ac.uknih.gov

Comparative Biopotency and Efficacy in Animal Models

The biological potency of 3,4-didehydroretinol has been a subject of investigation, with studies revealing its significant activity in supporting growth and other physiological functions, often comparable to or even exceeding that of retinol.

Assessment of Growth-Promoting Activity in vivo

Early studies suggested that 3,4-didehydroretinol had approximately 40% of the biological activity of retinol in promoting growth in rats. nih.govcambridge.org However, more recent research using equimolar feeding approaches has challenged these earlier findings. A study involving vitamin A-deficient rats demonstrated that ddR had a bioactivity of 120-130% compared to retinol when assessed by body weight gain and area-under-the-response curves. nih.govcambridge.org Another study reported that all-trans ddR has 119-127% of the vitamin A biological activity compared to all-trans retinol. researchgate.netfao.org This suggests that ddR is more biopotent than previously thought. nih.govcambridge.org

The administration of ddR to vitamin A-depleted rats has been shown to be effective in supporting growth. nih.gov These findings underscore the potential of ddR as a significant source of vitamin A, particularly in populations where freshwater fish are a dietary staple. researchgate.netfao.org

Functional Comparison with Retinol and Other Retinoids in Specific Bioassays

Beyond its growth-promoting activity, 3,4-didehydroretinol is active in other essential biological processes, including vision and cellular differentiation. nih.gov The ability of ddR to bind to retinol-binding protein (RBP), the specific carrier protein for retinol, contributes to its biological activity. nih.govcambridge.org

In vitro studies have explored the metabolism of ddR in different cell types. Human keratinocytes, melanoma cells, and HeLa cells have been shown to metabolize retinol to ddR. nih.gov The expression of cellular retinoid-binding proteins appears to be correlated with the cell's capacity to accumulate ddR, indicating a role for these proteins in the metabolic pathway of ddR. ebi.ac.uknih.gov

The following table summarizes the comparative biopotency of 3,4-didehydroretinol and retinol based on growth-promoting activity in rats from a key study. nih.gov

CompoundDose (nmol/d)Relative Bioactivity (%)
Retinyl acetate (B1210297) (Retinol)50100
3,4-Didehydroretinyl acetate50120-130
α-Retinyl acetate5040-50

The data clearly indicates that at equimolar doses, 3,4-didehydroretinol is more potent in supporting the growth of vitamin A-deficient rats than retinol.

Evolutionary Insights into Retinoid Desaturase Enzymes and their Substrate Specificity

The synthesis of 3,4-didehydroretinol from retinol is primarily catalyzed by a specific group of enzymes known as retinoid desaturases. The key enzyme identified in this process belongs to the cytochrome P450 superfamily.

CYP27C1: The Primary Retinoid 3,4-Desaturase

Research has pinpointed Cytochrome P450, family 27, subfamily C, polypeptide 1 (CYP27C1) as the principal enzyme responsible for the 3,4-desaturation of retinoids. nih.govroyalsocietypublishing.orgwikipedia.orgwustl.edunih.govnih.govmaayanlab.cloud This enzyme facilitates the introduction of a double bond in the β-ionone ring of retinol to produce 3,4-didehydroretinol. nih.govmdpi.com This conversion is critical for shifting the spectral sensitivity of visual pigments towards longer wavelengths (red-shift), enhancing vision in aquatic environments where light is often red-shifted. royalsocietypublishing.orgwustl.edunih.gov

The evolutionary origin of the CYP27C1-mediated conversion of vitamin A₁ to A₂ is ancient, dating back to the Cambrian period, approximately 500 million years ago. royalsocietypublishing.orgroyalsocietypublishing.org Evidence for this deep evolutionary history comes from the identification and functional characterization of a CYP27C1 orthologue in the sea lamprey (Petromyzon marinus), a jawless vertebrate. royalsocietypublishing.orgnih.gov This finding suggests that the mechanism for dynamic visual tuning through vitamin A₂ synthesis was present in early vertebrates and has been conserved through jawed vertebrate evolution. royalsocietypublishing.org

Substrate Specificity of CYP27C1

CYP27C1 exhibits a degree of substrate promiscuity, although it shows a clear preference for certain retinoids. Its catalytic efficiency has been assessed for several potential substrates.

SubstrateProductCatalytic Efficiency (kcat/Km)Notes
all-trans-retinol (Vitamin A₁)all-trans-3,4-didehydroretinol (Vitamin A₂)High (e.g., 1.9 ± 0.5 × 10⁶ M⁻¹s⁻¹ in zebrafish)The most efficiently catalyzed reaction. nih.gov
all-trans-retinal (B13868)all-trans-3,4-didehydroretinalLower than for retinolAlso a substrate, but the enzyme is less efficient. wikipedia.orgnih.govwustl.edu
all-trans-retinoic acidall-trans-3,4-didehydroretinoic acidLower than for retinolDemonstrates that the enzyme can act on various forms of vitamin A. wikipedia.orgwustl.edu
11-cis-retinal11-cis-3,4-didehydroretinalLower than for all-trans-retinolIndicates the potential for direct conversion of the visual chromophore. wikipedia.org

This table presents a summary of the substrate specificity of CYP27C1 based on available research. The catalytic efficiencies can vary between species.

While the primary reaction is desaturation, human CYP27C1 has also been shown to catalyze minor hydroxylation reactions, producing 3-hydroxyretinol (B108295) and 4-hydroxyretinol. researchgate.netebi.ac.uk However, desaturation remains the predominant and physiologically most significant activity. wikipedia.orgresearchgate.netebi.ac.uk The enzyme's substrate specificity appears to be confined to retinoids, as it does not significantly oxidize other molecules like vitamin D₃ or cholesterol. maayanlab.cloud

Other Enzymes in Retinoid Metabolism

While CYP27C1 is the key 3,4-desaturase, other enzymes are involved in the broader retinoid metabolic pathway. For instance, Retinol Saturase (RetSat) is an enzyme that saturates the 13-14 double bond of all-trans-retinol. nih.gov Interestingly, zebrafish RetSat A can also use all-trans-3,4-didehydroretinol as a substrate, highlighting the interconnectedness of these metabolic pathways. nih.gov However, RetSat does not perform the 3,4-desaturation central to vitamin A₂ synthesis.

Phylogenetic Relationships of 3,4-Didehydroretinoid Metabolism Across Vertebrates

The ability to synthesize and utilize 3,4-didehydroretinol is not uniformly distributed across all vertebrates. Its presence is strongly correlated with the visual ecology of a species, particularly those inhabiting aquatic environments.

Distribution in Vertebrate Lineages

The metabolism of 3,4-didehydroretinol is well-documented in several major vertebrate groups:

Jawless Vertebrates (Agnatha): The presence of a functional CYP27C1 enzyme and the production of vitamin A₂ in the sea lamprey firmly establishes this metabolic pathway in one of the most ancient vertebrate lineages. royalsocietypublishing.orgnih.gov This suggests that the last common ancestor of all extant vertebrates likely possessed the genetic machinery for 3,4-didehydroretinol synthesis.

Teleost Fishes: This is the most diverse group of vertebrates where the use of 3,4-didehydroretinol is widespread. wustl.edunih.govnih.gov Many species of freshwater and anadromous fish dynamically regulate the expression of cyp27c1 in the retinal pigment epithelium (RPE) to alter the ratio of vitamin A₁ to vitamin A₂ in their photoreceptors. royalsocietypublishing.orgwustl.edunih.gov This allows them to adapt their vision to the red-shifted light conditions of inland waters. wustl.edunih.gov The zebrafish (Danio rerio) is a well-studied model organism for this process. nih.govnih.gov

Amphibians: Many amphibian species, particularly during their aquatic larval stages, utilize 3,4-didehydroretinol for vision. wustl.edunih.govnih.gov The American bullfrog (Lithobates catesbeianus) is a classic example where the tadpoles have a visual system dominated by porphyropsin (the vitamin A₂-based visual pigment). nih.gov

Reptiles: The use of vitamin A₂ has been reported in some reptiles, particularly freshwater turtles.

Birds and Mammals: While orthologues of the CYP27C1 gene exist in some birds and mammals, including humans, the physiological role of 3,4-didehydroretinol in their vision is not established. wikipedia.org In humans, CYP27C1 is expressed in the skin, where it catalyzes the formation of 3,4-didehydroretinoids, but these are not thought to be involved in the visual cycle. ebi.ac.uknih.gov The function of these compounds in the skin is still under investigation. Rats and mice lack the Cyp27c1 gene. researchgate.net

Phylogenetic Distribution of CYP27C1 and 3,4-Didehydroretinoid Synthesis

Vertebrate GroupPresence of CYP27C1 OrthologueDocumented Synthesis of 3,4-Didehydroretinol for VisionRepresentative Species
Jawless VertebratesYesYesSea Lamprey (Petromyzon marinus) royalsocietypublishing.orgnih.gov
Teleost FishesYesYesZebrafish (Danio rerio), Salmonids, Cichlids wustl.edunih.govd-nb.info
AmphibiansYesYesAmerican Bullfrog (Lithobates catesbeianus) nih.gov
ReptilesYesReported in some speciesFreshwater turtles
BirdsYesNo
MammalsYes (in humans)No (in vision); Yes (in skin)Humans (Homo sapiens) nih.gov

This table summarizes the known phylogenetic distribution of the CYP27C1 enzyme and its role in 3,4-didehydroretinol synthesis for vision across different vertebrate groups.

The evolutionary history of the CYP27C1 gene, as revealed by phylogenetic analysis, shows a clear evolutionary lineage from early vertebrates to mammals. researchgate.netnih.gov The retention of this gene in terrestrial vertebrates, even in the absence of a vitamin A₂-based visual system, suggests that its product may have been co-opted for other physiological functions, such as in the skin.

Advanced Research Avenues and Future Directions in 3,4 Didehydroretinol Research

Unraveling Novel Enzymes and Regulatory Networks in 3,4-Didehydroretinoid Pathways

A primary focus of future research will be the identification and characterization of novel enzymes involved in the biosynthesis and catabolism of 3,4-didehydroretinoids. While cytochrome P450 family 27 subfamily C member 1 (CYP27C1) has been identified as a key enzyme in the conversion of retinol (B82714) to 3,4-didehydroretinol, other enzymes likely participate in this pathway. researchgate.netfrontiersin.org The existence of additional desaturases or hydroxylases that act on 3,4-didehydroretinol and its derivatives is a strong possibility.

Furthermore, the regulatory networks governing the expression and activity of these enzymes remain largely unknown. Research will need to delve into the transcription factors, signaling molecules, and feedback mechanisms that control the flux of metabolites through the 3,4-didehydroretinoid pathway. For instance, studies on other retinoids have shown that retinoic acid can regulate the expression of enzymes involved in its own metabolism, suggesting that similar feedback loops may exist for 3,4-didehydroretinoids. njau.edu.cn Understanding these regulatory networks is crucial for comprehending how the production of 3,4-didehydroretinoids is controlled in different tissues and under various physiological and pathological conditions.

Investigation of Non-Canonical Signaling Mechanisms Mediated by 3,4-Didehydroretinoids

The classical mechanism of retinoid action involves the regulation of gene expression through nuclear receptors, a process known as genomic signaling. frontiersin.org However, evidence is emerging for non-canonical, or non-genomic, signaling pathways for other retinoids, which involve rapid, non-transcriptional effects. frontiersin.orgnih.gov These rapid actions are often initiated at the cell membrane and can involve the activation of various kinase cascades. nih.gov

A significant future research avenue is to investigate whether 3,4-didehydroretinol and its metabolites can mediate such non-canonical signaling. It is plausible that these compounds could interact with membrane-bound receptors or other cellular proteins to elicit rapid physiological responses. frontiersin.org Exploring these non-genomic actions will provide a more complete picture of the biological functions of 3,4-didehydroretinoids and may reveal novel therapeutic targets.

Application of Proteomics and Metabolomics for Comprehensive Pathway Mapping

To gain a holistic understanding of the 3,4-didehydroretinoid pathway, the application of "omics" technologies will be indispensable. Proteomics can be employed to identify and quantify the entire complement of proteins involved in the metabolism, transport, and signaling of 3,4-didehydroretinoids in a given cell or tissue. nih.govmdpi.com This approach can help to uncover previously unknown enzymes and binding proteins. For example, a proteomics study on retinol-treated skin revealed changes in proteins related to glycan metabolism and protein biosynthesis, suggesting new functions for retinoids. nih.gov

Metabolomics, the large-scale study of small molecules, can be used to profile all the metabolites within the 3,4-didehydroretinoid pathway, providing a snapshot of the metabolic state. nih.govfrontiersin.orgmdpi.com This can help to identify novel intermediates and catabolic products, and to understand how the pathway is altered in different conditions. The integration of proteomics and metabolomics data will be particularly powerful for constructing comprehensive maps of the 3,4-didehydroretinoid network and for identifying key regulatory nodes.

Development of High-Throughput Analytical Techniques for Complex Biological Matrices

Progress in understanding the roles of 3,4-didehydroretinol is contingent on the ability to accurately and sensitively measure its levels, along with its various metabolites, in complex biological samples such as tissues and biofluids. mdpi.com The development of high-throughput analytical techniques is therefore a critical area of future research.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, but further advancements are needed to improve sensitivity, specificity, and throughput. pku.edu.cnnih.gov The creation of robust and validated assays will be essential for conducting large-scale studies, including clinical investigations, to correlate the levels of 3,4-didehydroretinoids with physiological and disease states.

Exploration of the Cross-Talk Between 3,4-Didehydroretinol Metabolism and Other Lipid/Xenobiotic Pathways

The metabolism of retinoids is intricately linked with other lipid metabolic pathways. For instance, the enzymes involved in retinoid esterification and hydrolysis are also involved in the metabolism of other lipids. njau.edu.cn Future research should aim to elucidate the cross-talk between the 3,4-didehydroretinol pathway and other lipid metabolic networks. Studies have shown that dietary fat can influence the plasma turnover of 3,4-didehydroretinol in rats, highlighting the interplay between these pathways. nih.gov

Furthermore, the enzymes of the cytochrome P450 superfamily, which are central to 3,4-didehydroretinol metabolism, are also key players in the detoxification of foreign compounds (xenobiotics). plos.orgd-nb.info Investigating the interactions between the 3,4-didehydroretinoid pathway and xenobiotic metabolism pathways will be crucial for understanding how environmental factors and drugs might influence vitamin A status and function. nih.gov This could have significant implications for drug development and toxicology.

Utilization of Genetic Engineering and Gene Editing Technologies (e.g., CRISPR-Cas9) for Pathway Dissection and Functional Studies

The advent of powerful genetic engineering tools, particularly the CRISPR-Cas9 system, offers unprecedented opportunities to dissect the 3,4-didehydroretinol pathway with high precision. mdpi.comnih.govnih.gov Researchers can now create cell lines and animal models with specific genes knocked out or modified to study the function of individual enzymes and regulatory proteins in the pathway. mdpi.comsemanticscholar.org

For example, CRISPR-Cas9 could be used to knock out the CYP27C1 gene to definitively establish its role in 3,4-didehydroretinol synthesis in various tissues. genecards.org This technology can also be used to introduce specific mutations to study the structure-function relationships of key proteins. dntb.gov.ua High-throughput screening using CRISPR libraries can be employed to identify novel genes that regulate the 3,4-didehydroretinol pathway. pku.edu.cn The application of these gene-editing technologies will be instrumental in functionally annotating the components of this pathway and in elucidating the physiological consequences of its perturbation. nih.gov

Q & A

Basic: How is 3,4-Didehydro Retinol Utilized in Assessing Vitamin A Status?

Answer:
The Modified Relative Dose Response (MRDR) test employs 3,4-didehydroretinyl acetate to evaluate hepatic vitamin A stores. After oral administration, blood samples are collected 4–6 hours post-dose to measure the ratio of 3,4-didehydroretinol to retinol. A ratio <0.04 (healthy adults) or <0.06 (general threshold) indicates adequate vitamin A status . This method is advantageous over the traditional Relative Dose Response (RDR) test, which requires two blood samples and measures retinol concentration changes over 5 hours. The MRDR test’s single-sample approach reduces logistical complexity while maintaining diagnostic accuracy .

Advanced: What Methodological Considerations Are Critical When Comparing MRDR and RDR Tests?

Answer:
Key considerations include:

  • Sampling Protocol : MRDR requires only one post-dose sample, whereas RDR necessitates baseline and 5-hour samples. This impacts study design in field settings or populations with low compliance .
  • Analytical Sensitivity : MRDR relies on precise quantification of 3,4-didehydroretinol, which may require HPLC or LC-MS to distinguish it from retinol isomers. RDR focuses on retinol concentration changes, which can be affected by transient factors like inflammation .
  • Threshold Variability : MRDR thresholds (e.g., <0.04 vs. <0.06) may differ based on age, health status, or laboratory protocols, necessitating population-specific validation .

Basic: Which Analytical Techniques Are Recommended for Quantifying this compound in Biological Samples?

Answer:
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is preferred for specificity. For example:

  • HPLC-UV : Separates retinoids based on polarity, with 3,4-didehydroretinol eluting later than retinol due to its conjugated double-bond system .
  • Stable Isotope Dilution : Enhances accuracy by using deuterated or ¹³C-labeled internal standards, critical for low-concentration samples (e.g., plasma or epidermal tissues) .

Advanced: How Does this compound’s UV Stability Influence Its Role in Epidermal Research?

Answer:
Unlike retinol, 3,4-didehydroretinol resists UVB-induced degradation, making it a potential photoprotective agent. Experimental designs should incorporate:

  • UV Exposure Models : Human keratinocytes or reconstituted skin models exposed to controlled UVB doses (e.g., 10–50 mJ/cm²) to compare retinoid stability .
  • Gene Expression Profiling : Assess transcriptional responses (e.g., CRBPI or retinoic acid receptors) to determine if 3,4-didehydroretinol compensates for retinol loss under UV stress .
    Contradictions in photoprotection efficacy (e.g., species-specific differences) require cross-validation using in vivo models .

Basic: What Is the Biological Significance of this compound in Ocular Tissues?

Answer:
In the retina, 3,4-didehydroretinaldehyde serves as a chromophore in gecko lenses, contributing to yellow pigmentation and filtering short-wave radiation. This suggests an evolutionary adaptation to mitigate phototoxicity. Human studies indicate analogous roles in modulating retinaldehyde dehydrogenases, though functional redundancy with retinol requires further investigation .

Advanced: How Can Contradictions in Provitamin A Carotenoid Bioconversion to this compound Be Resolved?

Answer:
Discrepancies in bioconversion rates (e.g., in vitro vs. in vivo models) can be addressed by:

  • Stable Isotope Tracers : Administer ¹³C-labeled β-carotene to track conversion kinetics and tissue-specific partitioning .
  • Fractional Catabolic Rate (FCR) Analysis : Measure FCR using compartmental modeling to account for variables like hepatic storage capacity or pregnancy-induced metabolic shifts .
  • Species-Specific Enzymology : Compare retinal dehydrogenase isoforms across models (e.g., human vs. zebrafish) to identify catalytic efficiencies toward 3,4-didehydroretinol synthesis .

Basic: Why Is this compound Included in Total Vitamin A Assays?

Answer:
3,4-Didehydroretinol contributes to the "sum vitamin A" in biological matrices, as it exhibits ~40% activity relative to all-trans retinol. Assays must account for this via:

  • Chromatographic Separation : To avoid co-elution with retinol isomers (e.g., 9-cis or 13-cis) .
  • Activity Adjustment : Apply conversion factors (e.g., 0.4 for 3,4-didehydroretinol) when calculating retinol activity equivalents (RAE) .

Advanced: What Experimental Strategies Address Stability Challenges in this compound Formulations?

Answer:
To mitigate oxidative degradation:

  • Light-Protected Storage : Use amber vials and nitrogen purging during sample preparation .
  • Encapsulation Technologies : Lipid-based nanoparticles or cyclodextrins enhance stability in topical formulations, as evidenced in retinoid delivery studies .
  • Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 3–6 months to predict shelf-life under varying conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.